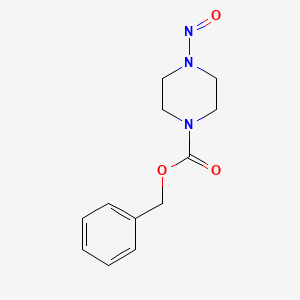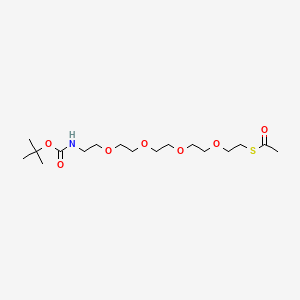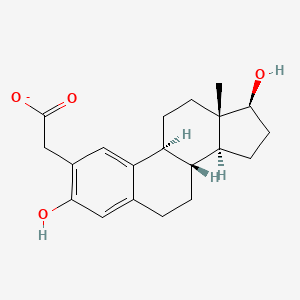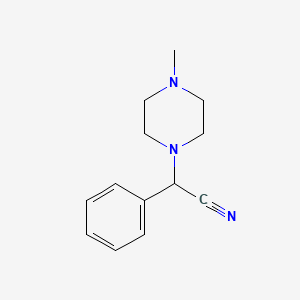
Acridin-9-amine;2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acridin-9-amine typically involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3) . The resulting acridine derivative can then be further modified to introduce the amine group at the 9-position.
For the synthesis of 2-hydroxybenzoic acid, the Kolbe-Schmitt reaction is commonly employed. This reaction involves the carboxylation of phenol with carbon dioxide under high pressure and temperature in the presence of a strong base, such as sodium hydroxide .
Industrial Production Methods
Industrial production of acridin-9-amine and 2-hydroxybenzoic acid follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Acridin-9-amine;2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The amine group in acridin-9-amine can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced back to the amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in 2-hydroxybenzoic acid can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents like acetic anhydride (for esterification) and alkyl halides (for etherification) are commonly employed.
Major Products Formed
Oxidation: Nitroacridine derivatives.
Reduction: Aminoacridine derivatives.
Substitution: Ester and ether derivatives of 2-hydroxybenzoic acid.
Aplicaciones Científicas De Investigación
Acridin-9-amine;2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of acridin-9-amine;2-hydroxybenzoic acid involves its ability to intercalate into DNA, disrupting the normal functioning of the genetic material. The hydroxyl group in 2-hydroxybenzoic acid also contributes to its anti-inflammatory properties by inhibiting the production of prostaglandins .
Comparación Con Compuestos Similares
Similar Compounds
Acriflavine: An acridine derivative used as an antiseptic and in cancer research.
Proflavine: Another acridine derivative with antibacterial properties.
Quinacrine: Used as an antimalarial and in the treatment of giardiasis.
Uniqueness
Acridin-9-amine;2-hydroxybenzoic acid stands out due to its combined properties of DNA intercalation and anti-inflammatory effects.
Propiedades
Fórmula molecular |
C20H16N2O3 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
acridin-9-amine;2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H10N2.C7H6O3/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;8-6-4-2-1-3-5(6)7(9)10/h1-8H,(H2,14,15);1-4,8H,(H,9,10) |
Clave InChI |
MFPSWDFJOYOVGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.C1=CC=C(C(=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[4-[3-(4-chloro-N-ethyl-3-methylanilino)phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B11825550.png)
![(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825558.png)

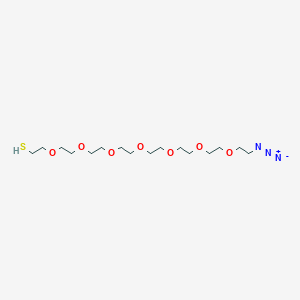
![1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11825576.png)
